Unique Solid-State Hydrogen Bonding Motif vs. Typical Primary Amides
Cubane-1-carboxamide and its 4-halo derivatives (Cl, Br, I) form a unique 'shallow-glide' hydrogen-bonded network in the solid state. In contrast, the vast majority of primary amides, including benzamide, adopt a more characteristic 5.1 Å translated ribbon pattern [1]. This divergent behavior is directly attributed to the cubane scaffold's steric bulk and carbon acidity [2].
| Evidence Dimension | Hydrogen-bonding supramolecular motif |
|---|---|
| Target Compound Data | Forms a 'shallow-glide' motif |
| Comparator Or Baseline | Typical primary amides (e.g., benzamide) form a 5.1 Å translated ribbon motif |
| Quantified Difference | Qualitative difference: Different and unexpected motif observed via single-crystal X-ray diffraction. |
| Conditions | Single-crystal X-ray diffraction studies of a family of primary cubanecarboxamides [1]. |
Why This Matters
Predictable crystal packing is crucial for material science and drug formulation; this unique behavior offers a distinct tool for crystal engineering not available with planar amides.
- [1] Kuduva, S. S., Bläser, D., Boese, R., & Desiraju, G. R. (2001). Crystal Engineering of Primary Cubanecarboxamides. Repetitive Formation of an Unexpected N−H···O Hydrogen-Bonded Network. The Journal of Organic Chemistry, 66(5), 1621-1626. View Source
- [2] Kuduva, S. S., et al. (2001). The cubyl group is directly responsible for the appearance of the shallow-glide motif... for two reasons: (1) steric it is too large to fit in a 5.1 Å translated structure and (2) electronic its carbon acidity is sufficient to result in the appearance of C−H···O hydrogen bonds... View Source
